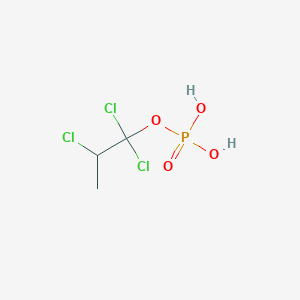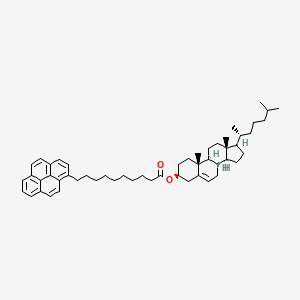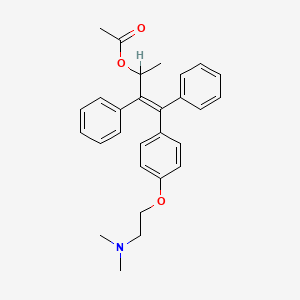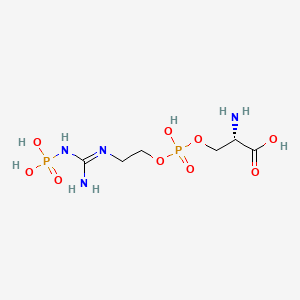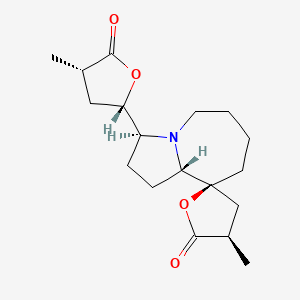![molecular formula C22H25N3OS2 B1227809 1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)
1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone and its derivatives are primarily used in chemical synthesis. They can undergo various reactions to produce different heteroaryl derivatives, which have significant applications in the field of chemistry and material science (Mabkhot, Al-Majid, & Alamary, 2011).
Antimicrobial and Antituberculosis Agents
These compounds have been synthesized and evaluated as potential antimicrobial and antimycobacterial agents. Studies have shown moderate activity against Gram-positive bacteria and less effectiveness against Gram-negative bacteria. Certain halogenated analogs with nitro substitution demonstrated notable antibacterial and antimycobacterial activity (Gurunani, Agrawal, Walde, & Ittadwar, 2022).
Electrochemical Synthesis
The electrochemical synthesis of related compounds has been explored, with a focus on the oxidation of similar compounds in the presence of nucleophiles. This approach is utilized to create new arylthiobenzazoles, contributing to the development of new materials and compounds in organic chemistry (Amani & Nematollahi, 2012).
Antifungal and Antibacterial Properties
Several derivatives have demonstrated significant antibacterial and antifungal activities. Research has highlighted their efficacy against a range of bacteria and fungi, which implies potential applications in pharmaceuticals and biochemistry (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Anticancer Properties
Some derivatives have been synthesized and investigated for their anticancer activities. These compounds have shown effectiveness against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Vinaya et al., 2012).
Eigenschaften
Produktname |
1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone |
|---|---|
Molekularformel |
C22H25N3OS2 |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[2-(thiophen-2-ylmethyl)quinazolin-4-yl]sulfanylethanone |
InChI |
InChI=1S/C22H25N3OS2/c1-15-10-16(2)13-25(12-15)21(26)14-28-22-18-7-3-4-8-19(18)23-20(24-22)11-17-6-5-9-27-17/h3-9,15-16H,10-14H2,1-2H3 |
InChI-Schlüssel |
SGORSFNEAJAJHL-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CS4)C |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CS4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)



![But-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B1227735.png)

